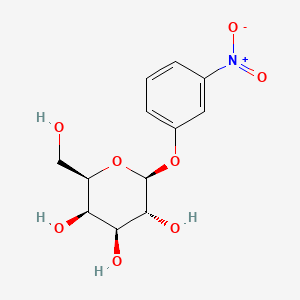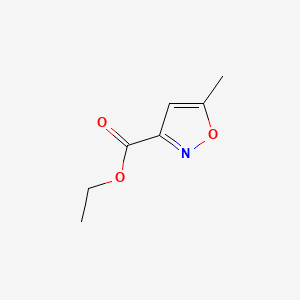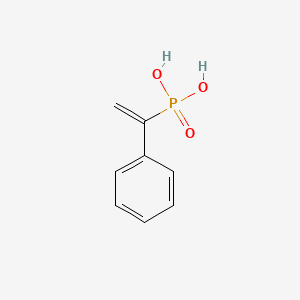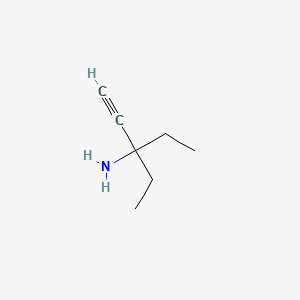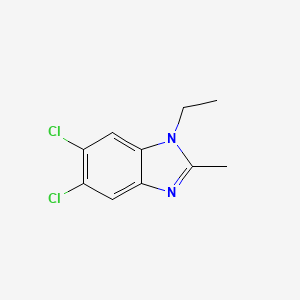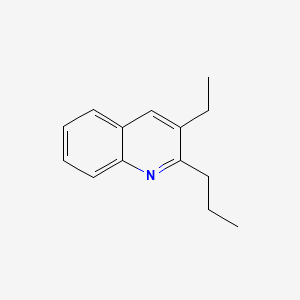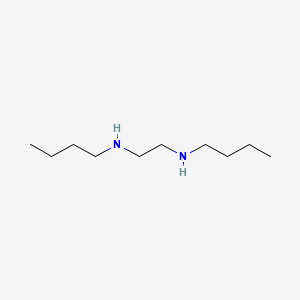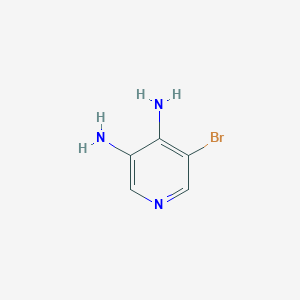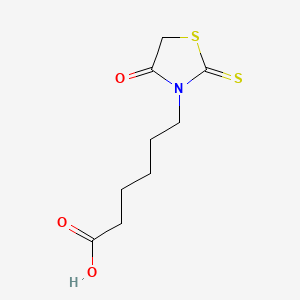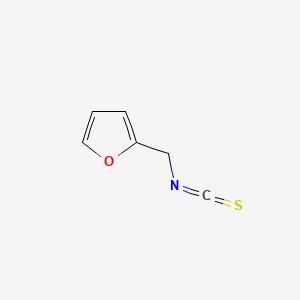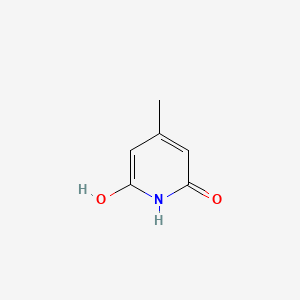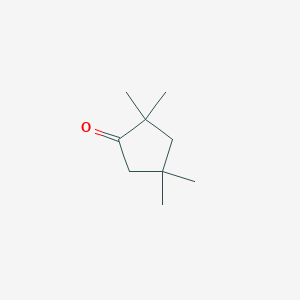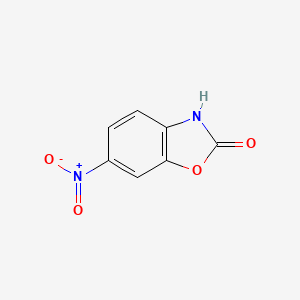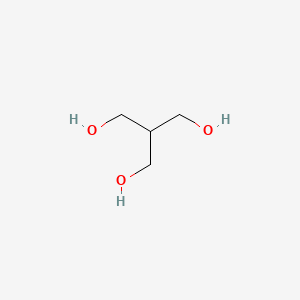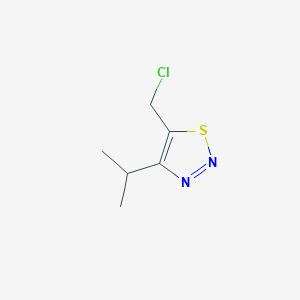
5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole
Vue d'ensemble
Description
The compound 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole is a derivative of the thiadiazole family, which is a class of heterocyclic compounds containing a ring with sulfur and nitrogen atoms. Thiadiazoles have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicine and agriculture .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various catalysts. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 2-amino-5-(2-phenyl-1,3-selenazol-4-methylthio)-1,3,4-thiadiazole was achieved by reacting 2-phenyl-4-chloromethylselenazole with 2-amino-5-mercapto-1,3,4-thiadiazole under solid-liquid phase transfer catalysis . These methods highlight the versatility of thiadiazole chemistry and the importance of catalysts in optimizing yields and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a chlorophenyl thiadiazole compound was determined using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The molecular structure of another thiadiazole derivative in the crystalline phase was determined by single-crystal X-ray diffraction, showing that it crystallizes in the triclinic system . These studies provide detailed insights into the molecular geometry and electronic properties of thiadiazole derivatives.
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including nucleophilic substitution and acylation. For instance, some 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles were synthesized by nucleophilic displacement reactions . Acylation of 5-amino-1,2,3,4-thiatriazole with chloroformates and chlorothioformates led to the formation of different thiadiazole derivatives . These reactions demonstrate the reactivity of thiadiazole compounds and their potential for chemical modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are characterized by various analytical techniques. The ibuprofen-thiadiazole hybrid compound's vibrational analysis was performed using FT-IR and FT-Raman spectroscopy, supported by quantum chemical calculations . The antifungal activity of some thiadiazole derivatives was evaluated, showing that they retained a significant percentage of fungicidal activity . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, were investigated using density functional theory (DFT) calculations . These analyses contribute to understanding the structure-property relationships in thiadiazole compounds.
Applications De Recherche Scientifique
Corrosion Inhibition
5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole derivatives have been researched for their potential as corrosion inhibitors. For instance, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, a 1,3,4-thiadiazole derivative, was studied for its effectiveness in preventing corrosion of mild steel in acidic environments. This compound demonstrated a high degree of protection, making it a promising candidate for industrial applications (Attou et al., 2020).
Antibacterial and Antifungal Activities
Research on thiadiazole derivatives includes exploring their antibacterial and antifungal properties. For example, pyridino-1,2,3-thiadiazoles synthesized using a 'one-pot' method displayed modest in vitro antibacterial and antifungal activities, suggesting potential use in the development of new antimicrobial compounds (Gopalakrishnan et al., 2008).
Mass Spectrometry Analysis
1,2,3-thiadiazoles have also been subjects of study in mass spectrometry. A new approach was developed for recognizing 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, with potential implications for their identification in complex mixtures, including biological samples (Mazur et al., 2017).
Electronic and Structural Analysis
The structure and electronic properties of thiadiazole derivatives are also areas of active research. A study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, closely related to 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole, involved a detailed analysis using Density Functional Theory (DFT) and X-ray crystallography, providing insights relevant to the development of new materials (Kerru et al., 2019).
Synthesis Methods
Various synthesis methods for thiadiazoles have been explored. For instance, a study described the synthesis of 5-aryloxymethylene-2-(2-chlorobenzoylamido)-1,3,4-thiadiazoles, expanding the repertoire of methods for creating thiadiazole derivatives (Xi, 2000).
Propriétés
IUPAC Name |
5-(chloromethyl)-4-propan-2-ylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)6-5(3-7)10-9-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDHFJBHXNJEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649346 | |
| Record name | 5-(Chloromethyl)-4-(propan-2-yl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole | |
CAS RN |
1060817-54-0 | |
| Record name | 5-(Chloromethyl)-4-(1-methylethyl)-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-4-(propan-2-yl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



